Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate
CAS No.:
Cat. No.: VC15359535
Molecular Formula: C15H17NO4S2
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO4S2 |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | methyl 3-[(4-methylphenyl)methyl-methylsulfonylamino]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C15H17NO4S2/c1-11-4-6-12(7-5-11)10-16(22(3,18)19)13-8-9-21-14(13)15(17)20-2/h4-9H,10H2,1-3H3 |
| Standard InChI Key | MPKBVKXVGWMERP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CN(C2=C(SC=C2)C(=O)OC)S(=O)(=O)C |
Introduction
Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring, a carboxylate group, and a methanesulfonamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which are attributed to its structural components. The presence of a thiophene ring and a sulfonamide group suggests potential anti-inflammatory, antimicrobial, and anticancer properties, similar to other compounds with these functionalities.
Molecular Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C15H17NO4S2 |
| CAS Number | 892283-24-8 |
| Thiophene Ring | Substituted at the 3-position with a methanesulfonamide group |
| Methanesulfonamide Group | Substituted with a 4-methylphenylmethyl moiety |
| Carboxylate Group | Located at the 2-position of the thiophene ring |
Synthesis
The synthesis of Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate involves several steps, typically starting with thiophene derivatives and sulfonamides. The reaction conditions, including temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity. Detailed synthetic protocols are available in chemical literature and patents.
Comparison with Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-(4-Methylphenyl)methanesulfonamide | Sulfonamide group | Antimicrobial properties |
| 3-Thiophenecarboxamide | Thiophene ring | Anticancer activity |
| N-(3-Methanesulfonamido-4-methylphenyl)thiophene-3-carboxamide | Similar sulfonamide and thiophene structure | Anti-inflammatory effects |
| Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate | Thiophene ring, methanesulfonamide group | Potential anti-inflammatory, antimicrobial, and anticancer properties |
Applications and Mechanism of Action
Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate has potential applications in pharmaceuticals, particularly in the development of drugs targeting vascular endothelial growth factor receptor 2 (VEGFR2) and other therapeutic targets. Its mechanism of action may involve inhibiting specific enzymes or receptors by binding to their active or allosteric sites, thereby modulating downstream signaling pathways.
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